molecular formula C7H8O4S B12751647 3-Hydroxy-5-methylbenzenesulfonic acid CAS No. 98-20-4

3-Hydroxy-5-methylbenzenesulfonic acid

Cat. No.: B12751647
CAS No.: 98-20-4
M. Wt: 188.20 g/mol
InChI Key: OZZHMNMQCXUFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of benzenesulfonic acid, featuring a hydroxyl group and a methyl group attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-5-methylbenzenesulfonic acid can be synthesized through the sulfonation of m-cresol (3-methylphenol) using sulfuric acid. The reaction typically involves heating m-cresol with concentrated sulfuric acid, leading to the formation of the sulfonic acid derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where m-cresol is reacted with sulfur trioxide in the presence of a catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-methylbenzenesulfonic acid is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which enhances its reactivity and versatility in various chemical reactions and applications .

Properties

CAS No.

98-20-4

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

3-hydroxy-5-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O4S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)

InChI Key

OZZHMNMQCXUFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.